molecular formula C19H27Cl2N3O2S B2647288 N-benzyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396782-42-5

N-benzyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2647288
CAS No.: 1396782-42-5
M. Wt: 432.4
InChI Key: ODPRBZXVAPODGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a high-purity chemical compound designed for pharmaceutical and biochemical research. This complex small molecule features a piperazine core, a scaffold extensively validated for its critical role in medicinal chemistry. Piperazine derivatives are renowned for their ability to enhance aqueous solubility, which in turn improves oral absorption and bioavailability of drug candidates, a key consideration in medication safety and efficacy . The integration of a thiophene heterocycle and a benzylacetamide structure further enriches its molecular diversity, making it a versatile intermediate or lead compound for investigating new therapeutic agents. The specific stereochemistry of the 2-hydroxyethyl linker may influence its pharmacodynamic profile. This compound is supplied as a dihydrochloride salt to ensure stability and solubility in various experimental buffers. The incorporation of both piperazine and thiophene motifs suggests potential for broad pharmacological utility. Piperazine-based compounds have demonstrated a wide spectrum of documented biological activities, including antiviral, antibacterial, anticancer, and antipsychotic effects . Furthermore, sulfur-containing ethyl piperazine derivatives, such as those with thiophene groups, are significant building blocks in developing treatments for conditions like cancer, glioblastoma, atherosclerosis, and anxiety neurosis . The structural attributes of this molecule make it a candidate for use in hit-to-lead optimization campaigns, particularly for targeting neurological receptors or enzymes like acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules or as a tool compound for in vitro assay development and target validation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to conduct all necessary risk assessments (including evaluating potential phospholipidosis as seen with some cationic amphiphilic drugs ) and establish appropriate safety protocols in accordance with their institution's guidelines before use. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

N-benzyl-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S.2ClH/c23-17(18-7-4-12-25-18)14-21-8-10-22(11-9-21)15-19(24)20-13-16-5-2-1-3-6-16;;/h1-7,12,17,23H,8-11,13-15H2,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRBZXVAPODGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine ring : A six-membered ring that contributes to its biological activity.
  • Thiophene moiety : Known for enhancing pharmacological properties.
  • Hydroxyethyl group : Imparts hydrophilicity and may influence receptor interactions.

Molecular Formula

The molecular formula for this compound is C18_{18}H24_{24}Cl2_{2}N2_{2}O2_{2}S.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, compounds with similar piperazine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 15.625 to 125 μM for Gram-positive bacteria, indicating promising antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Target Bacteria
Compound A15.625Staphylococcus aureus
Compound B62.5Enterococcus faecalis
Compound C125Escherichia coli

Anticonvulsant Activity

N-benzyl derivatives have been studied for their anticonvulsant properties. A study demonstrated that certain structural modifications in similar compounds led to significant anticonvulsant activity, with effective doses (ED50) comparable to established anticonvulsants like phenytoin . The presence of the piperazine ring is crucial for this activity.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis pathways, leading to bactericidal effects .
  • Modulation of Neurotransmitter Systems : The piperazine moiety may interact with serotonin or dopamine receptors, contributing to its anticonvulsant effects .

Case Studies

  • Antimicrobial Efficacy : In a recent study, derivatives similar to N-benzyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide were tested against biofilms formed by MRSA. The results indicated that these compounds could reduce biofilm formation significantly, suggesting potential applications in treating resistant bacterial infections .
  • Neuropharmacological Effects : Another investigation highlighted the anticonvulsant properties of structurally related compounds in animal models, demonstrating effective seizure control comparable to existing treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with piperazine-acetamide derivatives synthesized for anticonvulsant applications () and building-block catalog compounds (). Key comparisons include:

Structural Variations

  • Piperazine Substituents :

    • Target Compound : 2-hydroxy-2-(thiophen-2-yl)ethyl group.
    • Compound 11 () : 4-benzylpiperazine .
    • Compound 15 () : 4-(2-chlorophenyl)piperazine .
    • Compound in : 4-(4-hydroxyphenyl)piperazine .

    The hydroxyethyl-thiophene group in the target introduces both hydrogen-bonding capacity (via -OH) and aromatic π-π interactions (via thiophene), contrasting with halogenated or simple phenyl groups in analogs.

  • Acetamide Substituents: Target Compound: N-benzyl. Compound 14 (): N-[3-(trifluoromethyl)phenyl] . Compound 17 (): N-[3-(trifluoromethyl)phenyl] with dichlorophenyl-piperazine .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Not reported Not reported Not reported Thiophen-2-yl, hydroxyethyl, benzyl
Compound 11 () C₂₀H₂₄Cl₂N₄O 431.34 178–180 Benzylpiperazine, 3-chlorophenyl
Compound 14 () C₁₉H₂₁F₃N₄O 378.39 162–164 Phenylpiperazine, -CF₃ substituent
Compound in C₁₈H₂₅Cl₂N₃O₂S 430.38 Not reported Thiophen-3-yl, 4-hydroxyphenyl
  • Thiophene Position : The target’s thiophen-2-yl group (vs. thiophen-3-yl in ) may alter electronic distribution due to sulfur’s proximity to substituents.
  • Salt Form: Dihydrochloride salts (target and Compound 11) likely improve aqueous solubility compared to monohydrochloride (Compound 15) or freebase analogs.

Pharmacological Implications

  • Anticonvulsant Activity : Analogs like Compound 11 exhibit anticonvulsant properties , suggesting the target may share similar mechanisms.
  • Electronic Effects : The thiophene’s electron-rich nature could enhance receptor binding compared to chlorophenyl groups (Compounds 15–17), while the hydroxyethyl group may improve solubility and metabolic stability.

Q & A

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)Purity (%)
Amide couplingDMF25EDC/HOBt7892
Hydroxyethyl additionEtOH50NaBH₄6588
Salt formationEtOH/HCl0–49099

Q. Table 2. Computational vs. Experimental Reaction Barriers

Reaction StepDFT ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Amide bond formation18.219.1
Piperazine alkylation22.523.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.